Bis[(pinacolato)boryl]methane

Catalog No.
S683726
CAS No.
78782-17-9
M.F
C13H26B2O4
M. Wt
268 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis[(pinacolato)boryl]methane

CAS Number

78782-17-9

Product Name

Bis[(pinacolato)boryl]methane

IUPAC Name

4,4,5,5-tetramethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3,2-dioxaborolane

Molecular Formula

C13H26B2O4

Molecular Weight

268 g/mol

InChI

InChI=1S/C13H26B2O4/c1-10(2)11(3,4)17-14(16-10)9-15-18-12(5,6)13(7,8)19-15/h9H2,1-8H3

InChI Key

MQYZGGWWHUGYDR-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)CB2OC(C(O2)(C)C)(C)C

Synonyms

2,2’-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane; Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane;

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CB2OC(C(O2)(C)C)(C)C

Key Building Block for Enantioenriched Secondary Boronates

One of the primary applications of Bis[(pinacolato)boryl]methane lies in the synthesis of enantioenriched secondary boronate esters. These esters are valuable intermediates in organic synthesis, often used in reactions like Suzuki-Miyaura couplings for creating carbon-carbon bonds. Morken et al. reported that Bis[(pinacolato)boryl]methane serves as a key building block in their approach to synthesize these enriched esters []. Their method allows for facile Suzuki-Miyaura coupling with minimal loss of the desired chirality (enantiopurity) in the final product [].

Bis[(pinacolato)boryl]methane is a bifunctional organoboron compound characterized by its unique structure, which includes two pinacolato boryl groups attached to a methylene bridge. Its chemical formula is C${14}$H${26}$B${2}$O${4}$, and it is often represented by the CAS number 78782-17-9. This compound appears as a white to almost white powder and has a melting point ranging from 51.0 to 55.0 °C . Bis[(pinacolato)boryl]methane is notable for its applications in organic synthesis, particularly in transition metal-catalyzed reactions and drug discovery .

, including:

  • Allylation Reactions: It can undergo silver-assisted, iridium-catalyzed allylation, leading to the formation of enantioenriched homoallylic organoboronic esters .
  • Boron-Wittig Reactions: This compound is involved in highly stereoselective boron-Wittig reactions with aldehydes, yielding various products .
  • Catellani Reaction: It has been utilized as a terminating reagent in palladium-catalyzed Catellani reactions, showcasing its versatility in organic synthesis .

Several methods exist for synthesizing bis[(pinacolato)boryl]methane:

  • Borylation of Methylene Compounds: This involves the reaction of pinacolato boron reagents with methylene substrates.
  • Transition Metal-Catalyzed Reactions: Utilizing palladium or other transition metals can facilitate the formation of this compound through cross-coupling techniques.
  • Boronic Acid Esters Method: The compound can be synthesized from the reaction of boronic acid esters under specific conditions that favor the formation of the boryl groups .

Bis[(pinacolato)boryl]methane finds applications in various fields:

  • Organic Synthesis: It serves as a key reagent in the synthesis of complex organic molecules, particularly in the preparation of organoboronic esters.
  • Catalysis: The compound is used in catalytic processes, including cross-coupling reactions that are pivotal in forming carbon-carbon bonds.
  • Drug Discovery: Its derivatives are explored for potential pharmaceutical applications due to their reactivity and ability to form complexes with biological targets .

Interaction studies involving bis[(pinacolato)boryl]methane primarily focus on its reactivity with other organic compounds and transition metal complexes. These studies help elucidate its role in catalysis and its potential interactions with biological molecules. Understanding these interactions is crucial for optimizing its use in synthetic methodologies and drug development.

Several compounds share structural similarities with bis[(pinacolato)boryl]methane, each exhibiting unique properties:

Compound NameStructure DescriptionUnique Features
Pinacolato Boron CompoundsContains pinacolato groups but lacks the methylene bridgeOften used in simpler borylation reactions
Diboron CompoundsTwo boron atoms connected by various linkersTypically more reactive than bis[(pinacolato)boryl]methane
Boryl Phosphine ComplexesIncorporates phosphine ligandsUsed extensively in catalysis and coordination chemistry

Bis[(pinacolato)boryl]methane stands out due to its specific structure that allows for diverse reactivity patterns, making it particularly valuable in complex organic synthesis applications.

GHS Hazard Statements

Aggregated GHS information provided by 19 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,2'-Methylenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Dates

Modify: 2023-08-15

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